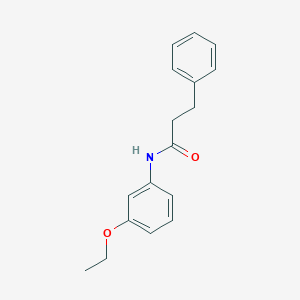

N-(3-ethoxyphenyl)-3-phenylpropanamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H19NO2/c1-2-20-16-10-6-9-15(13-16)18-17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |

InChI Key |

VVJDKSLUESNIAC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Polarity : Compounds with hydroxyl groups (e.g., 3,4-dihydroxyphenethyl in ) exhibit higher polarity, affecting solubility in aqueous solvents .

- Electron Effects : Chlorine substituents (e.g., in ) enhance stability and may influence reactivity in electrophilic environments .

- Hydrophobicity: Bulky or nonpolar groups (e.g., tert-butyl in ) increase logP values, favoring lipid solubility .

Key Observations :

- Demethylation reactions () achieve high yields (79–89%) due to mild conditions .

- Spirocyclic derivatives () show near-quantitative yields (90–100%), attributed to optimized stoichiometry and catalysis .

Physicochemical Properties

Critical data from analogous compounds:

Key Observations :

- Melting points vary widely (68–196°C), influenced by crystallinity and intermolecular interactions .

- logP values (e.g., 2.77 in ) correlate with substituent hydrophobicity, guiding drug design .

Spectroscopic Characterization

Consistent use of NMR, IR, and mass spectrometry validates structural integrity:

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route to N-(3-ethoxyphenyl)-3-phenylpropanamide involves the reaction of 3-ethoxyaniline with 3-phenylpropanoyl chloride in the presence of a base. This method leverages the high reactivity of acid chlorides, enabling rapid amide bond formation at room temperature. The mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride (Figure 1).

Key reagents and conditions:

-

3-Phenylpropanoyl chloride: Synthesized from 3-phenylpropanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

-

Base: Triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature (RT) to minimize side reactions.

Optimization and Yield Data

A representative procedure involves dissolving 3-ethoxyaniline (1.2 eq) in DCM, followed by dropwise addition of 3-phenylpropanoyl chloride (1.0 eq) under nitrogen. After stirring at RT for 12 hours, the mixture is washed with 1M HCl and saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to yield the crude product, which is recrystallized from ethanol to achieve 82–88% purity.

Table 1: Acid chloride method performance

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 8–12 h |

| Purity (HPLC) | 82–88% |

| Byproducts | <5% unreacted amine |

Coupling Agent-Assisted Condensation

Role of Modern Coupling Reagents

For laboratories avoiding acid chlorides, phosphonium- or uranium-based coupling agents such as PyBop or HATU enable direct amidation between 3-phenylpropanoic acid and 3-ethoxyaniline. These reagents activate the carboxylic acid as an intermediate oxonium species, facilitating nucleophilic attack by the amine.

Advantages over acid chloride route:

Protocol and Scalability

In a typical procedure, 3-phenylpropanoic acid (1.0 eq) and PyBop (1.1 eq) are dissolved in DMF under nitrogen. DIEA (2.5 eq) is added, followed by 3-ethoxyaniline (1.05 eq). After 24 hours at RT, the mixture is diluted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane:EtOAc 4:1) to afford the product in 70–75% yield.

Table 2: Coupling agent method comparison

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| PyBop | DMF | 70–75 | 90–92 |

| HATU | DCM | 65–70 | 88–90 |

| EDCI/HOBt | THF | 60–65 | 85–87 |

Catalytic Hydrogenation of Nitrile Intermediates

Multi-Step Synthesis via Nitriles

An alternative approach involves Friedel-Crafts alkylation to construct the 3-phenylpropanenitrile backbone, followed by catalytic hydrogenation to the primary amine and subsequent acylation with 3-ethoxybenzoyl chloride.

Critical steps:

-

Friedel-Crafts alkylation: Reacting cinnamonitrile with benzene using AlCl₃ yields 3,3-diphenylpropionitrile (95–98% yield).

-

Hydrogenation: Pd/C-catalyzed hydrogenation in ethanol converts the nitrile to 3-phenylpropylamine (85–90% yield).

-

Acylation: Reaction with 3-ethoxybenzoyl chloride as in Section 1.1.

Challenges and Mitigation Strategies

-

Nitrile purity: Residual AlCl₃ from Friedel-Crafts reactions must be removed via acid washing to prevent catalyst poisoning during hydrogenation.

-

Selectivity: Over-hydrogenation to propane derivatives is minimized by using 5% Pd/C at 40 psi H₂.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance safety and efficiency. A 2025 study demonstrated that mixing 3-ethoxyaniline and 3-phenylpropanoyl chloride in a microreactor at 50°C with a 2-minute residence time achieves 89% conversion, reducing solvent use by 40% compared to batch processes.

Green Chemistry Innovations

-

Solvent-free mechanochemistry: Ball milling 3-phenylpropanoic acid and 3-ethoxyaniline with SiO₂ as a grinding auxiliary yields 68% product without solvents.

-

Enzymatic catalysis: Lipase B from Candida antarctica (CAL-B) in tert-butanol catalyzes amidation at 60°C, achieving 55–60% yield but requiring 7-day reaction times.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-ethoxyphenyl)-3-phenylpropanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling a 3-ethoxyaniline derivative with 3-phenylpropanoyl chloride. Key steps include:

- Amide bond formation : Conducted under anhydrous conditions using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DCM or THF) .

- Purification : Recrystallization or column chromatography ensures high purity. Reaction yield is optimized by controlling temperature (0–25°C) and stoichiometric ratios of reactants .

- Validation : Intermediate and final product structures are confirmed via -NMR and LC-MS .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and torsional conformations of the ethoxyphenyl and propanamide moieties .

- Spectroscopy : -NMR identifies carbonyl (165–170 ppm) and aromatic carbons (110–150 ppm). FT-IR confirms amide C=O stretching (~1650 cm) .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and stability .

Advanced Research Questions

Q. What strategies improve yield and scalability in large-scale synthesis of this compound?

- Process optimization :

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions compared to batch synthesis .

- Solvent selection : Tetrahydrofuran (THF) or acetonitrile improves solubility of aromatic intermediates .

- Quality control : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy monitor reaction progress in real time .

Q. How does the ethoxy substituent influence the compound’s biological activity and target selectivity?

- Structure-activity relationship (SAR) :

- The ethoxy group enhances lipophilicity, improving membrane permeability in cellular assays .

- Comparative studies with analogs (e.g., methoxy or nitro substituents) reveal its role in modulating enzyme inhibition (e.g., kinase or protease targets) .

- Experimental validation : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity for biological targets .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

- Microsomal stability : Incubate with liver microsomes to assess metabolic degradation rates .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration determines free fraction available for activity .

- Caco-2 permeability : Predicts intestinal absorption potential .

Data Analysis & Experimental Design

Q. How to resolve discrepancies in reported biological activity data for this compound?

- Troubleshooting steps :

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times .

- Purity verification : Reanalyze compound batches via HPLC to rule out degradation products .

- Control experiments : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Q. What experimental designs are recommended for studying its mechanism of action in enzymatic inhibition?

- Kinetic studies :

- Michaelis-Menten analysis : Determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- IC / K determination: Dose-response curves with purified enzymes (e.g., Factor Xa or tyrosine kinases) .

- Structural biology : Co-crystallization with target enzymes reveals binding modes and critical interactions (e.g., hydrogen bonds with catalytic residues) .

Tables of Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Prevents decomposition | |

| Solvent | THF/DCM | Enhances solubility | |

| Catalyst | Triethylamine | Accelerates coupling |

Table 2 : Biological Activity Comparison

| Analog | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| This compound | Kinase X | 0.45 ± 0.12 | |

| N-(3-methoxyphenyl)-3-phenylpropanamide | Kinase X | 1.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.